molecular formula C14H27NO B3850624 3-Piperidinemethanol,1-(4-ethylcyclohexyl)-

3-Piperidinemethanol,1-(4-ethylcyclohexyl)-

Cat. No.: B3850624
M. Wt: 225.37 g/mol
InChI Key: DVMFNFWFUWAPQI-UHFFFAOYSA-N
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Description

3-Piperidinemethanol,1-(4-ethylcyclohexyl)- is a chemical compound with the molecular formula C14H27NO. It consists of 27 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound features a piperidine ring substituted with a hydroxymethyl group and an ethylcyclohexyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-Piperidinemethanol,1-(4-ethylcyclohexyl)- typically involves the reaction of piperidine with formaldehyde and an appropriate alkylating agent to introduce the ethylcyclohexyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Piperidinemethanol,1-(4-ethylcyclohexyl)- undergoes various chemical reactions, including:

Scientific Research Applications

3-Piperidinemethanol,1-(4-ethylcyclohexyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Piperidinemethanol,1-(4-ethylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

3-Piperidinemethanol,1-(4-ethylcyclohexyl)- can be compared with other similar compounds, such as:

    2-Piperidinemethanol: This compound has a similar structure but with the hydroxymethyl group at the 2-position instead of the 3-position.

    4-Piperidinemethanol: This compound has the hydroxymethyl group at the 4-position.

    2-Piperidineethanol: This compound has an ethanol group instead of a methanol group.

    4-Hydroxypiperidine: This compound has a hydroxyl group directly attached to the piperidine ring.

Properties

IUPAC Name

[1-(4-ethylcyclohexyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c1-2-12-5-7-14(8-6-12)15-9-3-4-13(10-15)11-16/h12-14,16H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMFNFWFUWAPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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